molecular formula C15H21ClN4O2 B6244953 N-[(4-chlorophenyl)methyl]-N'-[2-(piperazin-1-yl)ethyl]ethanediamide CAS No. 309733-40-2

N-[(4-chlorophenyl)methyl]-N'-[2-(piperazin-1-yl)ethyl]ethanediamide

Cat. No.: B6244953
CAS No.: 309733-40-2
M. Wt: 324.8
InChI Key:
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Description

N-[(4-chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a piperazine ring, and an ethanediamide backbone, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-chlorobenzyl chloride, piperazine, and ethylenediamine.

    Step 1: The 4-chlorobenzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form N-(4-chlorobenzyl)piperazine.

    Step 2: N-(4-chlorobenzyl)piperazine is then reacted with ethylenediamine under reflux conditions to yield N-[(4-chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide.

    Reaction Conditions: The reactions are typically carried out in an organic solvent like ethanol or methanol, with temperatures ranging from 60°C to 80°C.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Ligand Design: Used as a precursor in the synthesis of ligands for coordination chemistry.

    Catalysis: Acts as a catalyst or catalyst precursor in organic transformations.

Biology

    Receptor Studies: Investigated for its binding affinity to various biological receptors, including dopamine and serotonin receptors.

    Enzyme Inhibition: Studied as a potential inhibitor of specific enzymes involved in metabolic pathways.

Medicine

    Drug Development: Explored as a lead compound in the development of pharmaceuticals targeting neurological disorders.

    Antimicrobial Activity: Evaluated for its potential antimicrobial properties against various pathogens.

Industry

    Polymer Science: Utilized in the synthesis of polymers with specific functional groups.

    Material Science: Applied in the development of materials with unique electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological receptors and enzymes. It binds to the active sites of these targets, modulating their activity. For instance, its interaction with dopamine receptors can influence neurotransmission, making it a candidate for neurological research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)piperazine: Shares the chlorobenzyl and piperazine moieties but lacks the ethanediamide backbone.

    N-(4-chlorophenyl)piperazine: Similar structure but without the additional ethylenediamine linkage.

    N-(4-chlorophenyl)ethanediamide: Contains the chlorophenyl and ethanediamide groups but lacks the piperazine ring.

Uniqueness

N-[(4-chlorophenyl)methyl]-N’-[2-(piperazin-1-yl)ethyl]ethanediamide is unique due to its combination of a chlorophenyl group, a piperazine ring, and an ethanediamide backbone. This structure provides a versatile framework for various chemical modifications and biological interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

309733-40-2

Molecular Formula

C15H21ClN4O2

Molecular Weight

324.8

Purity

95

Origin of Product

United States

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